molecular formula C18H21N3O B11455540 [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine

[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine

Cat. No.: B11455540
M. Wt: 295.4 g/mol
InChI Key: FBTPXWJFOGHRRQ-UHFFFAOYSA-N
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Description

[3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine is an organic compound that features a benzodiazole ring and a methoxyphenyl group connected via a propylamine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment of the Propylamine Linker: The benzodiazole ring is then reacted with a propylamine derivative under appropriate conditions to form the desired linkage.

    Introduction of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

    [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [3-(1H-1,3-Benzodiazol-2-yl)propyl][(4-methoxyphenyl)methyl]amine imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(4-methoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C18H21N3O/c1-22-15-10-8-14(9-11-15)13-19-12-4-7-18-20-16-5-2-3-6-17(16)21-18/h2-3,5-6,8-11,19H,4,7,12-13H2,1H3,(H,20,21)

InChI Key

FBTPXWJFOGHRRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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